What are the physicochemical properties of Choline bis(trifluoromethylsulfonyl)imide?
What are the physicochemical properties of Choline bis(trifluoromethylsulfonyl)imide?
Introduction: Unveiling a Versatile Ionic Liquid
Choline bis(trifluoromethylsulfonyl)imide, often abbreviated as [Ch][TFSI], is a prominent member of the ionic liquid family. It is composed of a choline cation and a bis(trifluoromethylsulfonyl)imide anion. This unique combination of a biocompatible cation and a thermally stable, hydrophobic anion imparts a remarkable set of physicochemical properties.[1] These characteristics have positioned [Ch][TFSI] as a compound of significant interest across diverse scientific and industrial domains, including electrochemistry, chemical synthesis, material science, and biotechnology.[1][2] This technical guide provides an in-depth exploration of the core physicochemical properties of Choline bis(trifluoromethylsulfonyl)imide, offering valuable insights for researchers, scientists, and professionals in drug development.
Molecular and Chemical Identity
A fundamental understanding of a compound's properties begins with its molecular identity. Choline bis(trifluoromethylsulfonyl)imide is characterized by the following identifiers:
| Property | Value | Source |
| Molecular Formula | C7H14F6N2O5S2 | [3][4] |
| Molecular Weight | 384.3 g/mol | [1][5] |
| CAS Number | 827027-25-8 | [1][6] |
| IUPAC Name | bis(trifluoromethylsulfonyl)azanide;2-hydroxyethyl(trimethyl)azanium | [5] |
The structure of Choline bis(trifluoromethylsulfonyl)imide, consisting of the choline cation and the TFSI anion, is a key determinant of its properties.
Caption: Ionic pairing of Choline and TFSI.
Core Physicochemical Properties: A Detailed Analysis
The utility of Choline bis(trifluoromethylsulfonyl)imide in various applications is a direct consequence of its distinct physicochemical characteristics.
Physical State and Appearance
At room temperature, Choline bis(trifluoromethylsulfonyl)imide typically exists as a colorless to pale yellow solid.[3][7] It is described as a low melting solid, which is a common feature of many ionic liquids.[8]
Thermal Properties
Melting Point: The melting point of Choline bis(trifluoromethylsulfonyl)imide is reported to be in the range of 35-37 °C.[2][6][7] This relatively low melting point is advantageous for applications requiring a liquid state at or near ambient temperatures.
Thermal Stability: One of the most valued properties of [Ch][TFSI] is its high thermal stability.[2][3] The bis(trifluoromethylsulfonyl)imide anion, in particular, contributes to this stability, allowing the ionic liquid to be used in processes that require elevated temperatures without significant degradation.[1] This property enhances safety and efficiency in various industrial applications.[2]
Temperature-Dependent Miscibility with Water: An interesting characteristic of Choline bis(trifluoromethylsulfonyl)imide is its temperature-driven miscibility with water. It is not miscible with water at room temperature but forms a single phase at temperatures above 72 °C, which is its upper critical solution temperature.[9][10] This behavior is attributed to the weakening of hydrogen bonds between the choline cation and the bistriflimide anion at higher temperatures.[9][10]
Density and Viscosity
The density and viscosity of an ionic liquid are critical parameters that influence its handling, transport properties, and performance in applications such as electrolytes and solvents.
| Property | Value | Conditions | Source |
| Density | 1.508 g/cm³ | 25 °C | [6][11] |
| Viscosity | 49.5 cP | 45 °C | [2][6][7] |
The relatively moderate viscosity for an ionic liquid facilitates mass transport, which is beneficial for electrochemical applications.
Electrochemical Properties
Ionic Conductivity: Choline bis(trifluoromethylsulfonyl)imide exhibits good ionic conductivity, a key requirement for its use as an electrolyte in batteries, supercapacitors, and fuel cells.[1][2] The measured conductivity is 3.98 mS/cm at 45 °C.[2][6][11] This conductivity is a result of the mobility of the constituent ions in the liquid state.
Solubility Profile
The solubility of [Ch][TFSI] is a crucial factor in its application as a solvent for chemical reactions and extractions. It demonstrates excellent solubility in a variety of organic solvents.[1][2][3]
| Solvent | Miscibility/Solubility | Source |
| Water | Not miscible at room temperature | [7][9] |
| Acetone | Miscible | [7][12] |
| Acetonitrile | Miscible | [7][12] |
| Isopropanol | Miscible | [7][12] |
| Toluene | Not miscible | [7] |
| Hexane | Not miscible | [7][12] |
| DMSO | Soluble (≥10 mg/ml) | [8] |
| Ethanol | Soluble (≥10 mg/ml) | [8] |
| PBS (pH 7.2) | Soluble (≥10 mg/ml) | [8] |
This versatile solubility profile allows for its use in a wide range of chemical environments.[3]
Synthesis and Purification: A Practical Protocol
A common and effective method for the synthesis of Choline bis(trifluoromethylsulfonyl)imide is through a metathesis reaction. This approach involves the exchange of ions between two soluble salts to form the desired ionic liquid.
Experimental Protocol: Metathesis Synthesis of [Ch][TFSI]
Objective: To synthesize Choline bis(trifluoromethylsulfonyl)imide with high purity.
Principle: This protocol is based on the aqueous metathesis reaction between choline chloride and lithium bis(trifluoromethylsulfonyl)imide. The product, [Ch][TFSI], is hydrophobic and will separate from the aqueous phase containing the lithium chloride byproduct.
Materials:
-
Choline chloride
-
Lithium bis(trifluoromethylsulfonyl)imide (Li[TFSI])
-
Deionized water
-
Ethyl acetate
Equipment:
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Reactant Dissolution: Dissolve equimolar amounts of choline chloride and lithium bis(trifluoromethylsulfonyl)imide in deionized water at room temperature in the reaction vessel.
-
Reaction: Stir the mixture vigorously for approximately 1 hour. During this time, the ionic exchange will occur, and a second, denser phase of Choline bis(trifluoromethylsulfonyl)imide will form.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate completely. The lower layer is the [Ch][TFSI] ionic liquid.
-
Washing and Purification:
-
Drain the lower ionic liquid layer.
-
Wash the ionic liquid phase repeatedly with small portions of deionized water to remove any remaining water-soluble impurities, such as unreacted starting materials and the lithium chloride byproduct.
-
Further purification can be achieved by washing with a solvent like ethyl acetate to remove organic-soluble impurities.
-
-
Drying:
-
Remove the residual water and any volatile organic solvents from the purified ionic liquid using a rotary evaporator.
-
For complete drying, place the ionic liquid under high vacuum for several hours.
-
Self-Validation and Quality Control:
-
The purity of the final product should be assessed using techniques such as NMR spectroscopy to confirm the structure and identify any residual impurities.
-
The water content can be determined by Karl Fischer titration.
-
Halide content, a common impurity from the starting materials, can be quantified using ion chromatography.
Caption: Metathesis synthesis workflow for [Ch][TFSI].
Applications: Leveraging Unique Properties
The distinct physicochemical properties of Choline bis(trifluoromethylsulfonyl)imide have led to its application in numerous fields:
-
Electrochemistry: Its high ionic conductivity and thermal stability make it an excellent electrolyte for batteries, supercapacitors, and fuel cells.[1][2] Research has shown that capacitors using [Ch][TFSI] electrolytes exhibit improved performance, especially at low temperatures.[1]
-
Chemical Synthesis: It serves as a versatile solvent and catalyst in organic synthesis and polymerization reactions, often leading to enhanced reaction rates and yields.[1][2]
-
Material Science: [Ch][TFSI] is used in the preparation of advanced materials like nanomaterials and composites.[1][2]
-
Biotechnology and Pharmaceuticals: Due to its biocompatibility, derived from the choline cation, it is suitable for applications in biocatalysis and as a medium for enzymatic reactions.[1][2] It can also be used to enhance the solubility and stability of active pharmaceutical ingredients.[1][2]
-
Separation Processes: It is employed in extraction technologies for the purification and isolation of compounds, such as the extraction of phenolic compounds from aqueous solutions.[1][8][13]
Safety and Handling
While Choline bis(trifluoromethylsulfonyl)imide is considered to have lower toxicity compared to some other ionic liquids, proper safety precautions are essential.[2][3]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[14][15]
-
Handling: Handle in a well-ventilated area to avoid breathing mist, gas, or vapors.[4] Avoid contact with skin and eyes.[4][14]
-
First Aid:
-
Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[4]
It is crucial to consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[4][7][14][15]
Conclusion
Choline bis(trifluoromethylsulfonyl)imide stands out as a highly versatile and functional ionic liquid. Its unique combination of a biocompatible cation and a robust anion results in a favorable set of physicochemical properties, including high thermal stability, good ionic conductivity, and a tunable solubility profile. These characteristics, coupled with its relatively low environmental impact, make it a compelling choice for a wide array of applications, from energy storage to green chemistry. As research continues to uncover new applications and refine its properties, the importance of Choline bis(trifluoromethylsulfonyl)imide in both academic and industrial settings is set to grow.
References
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Choline Bis(trifluoromethylsulfonyl)Imide - Hiyka. [Link]
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Choline bis(trifluoromethylsulfonyl)imide | C7H14F6N2O5S2 | CID 53260965 - PubChem. [Link]
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Safety Data Sheet - RoCo Global. [Link]
-
Extraction of phenolic compounds from aqueous solution using choline bis(trifluoromethylsulfonyl)imide | Request PDF - ResearchGate. [Link]
-
Temperature-driven Mixing-Demixing Behavior of Binary Mixtures of the Ionic Liquid Choline Bis(trifluoromethylsulfonyl)imide and Water - PubMed. [Link]
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Temperature-Driven Mixing-Demixing Behavior of Binary Mixtures of the Ionic Liquid Choline Bis(trifluoromethylsulfonyl)imide and Water | Request PDF - ResearchGate. [Link]
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